
(3,3,4,4,4-Pentafluorobutyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3,4,4,4-Pentafluorobutyl)hydrazine is a chemical compound with the molecular formula C4H7F5N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 3,3,4,4,4-pentafluorobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,4,4,4-Pentafluorobutyl)hydrazine typically involves the reaction of hydrazine with a fluorinated alkyl halide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. For example, the reaction between hydrazine and 3,3,4,4,4-pentafluorobutyl bromide in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,3,4,4,4-Pentafluorobutyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The fluorinated alkyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield fluorinated oxides, while substitution reactions can produce a variety of functionalized hydrazine derivatives.
Scientific Research Applications
(3,3,4,4,4-Pentafluorobutyl)hydrazine has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive hydrazine group.
Mechanism of Action
The mechanism of action of (3,3,4,4,4-Pentafluorobutyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The fluorinated alkyl group enhances the compound’s stability and lipophilicity, allowing it to interact with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Similar Compounds
(3,3,4,4,4-Pentafluorobutyl)amine: Similar structure but with an amine group instead of a hydrazine group.
(3,3,4,4,4-Pentafluorobutyl)alcohol: Contains a hydroxyl group instead of a hydrazine group.
(3,3,4,4,4-Pentafluorobutyl)thiol: Contains a thiol group instead of a hydrazine group.
Uniqueness
(3,3,4,4,4-Pentafluorobutyl)hydrazine is unique due to its combination of a highly reactive hydrazine group and a stable, lipophilic fluorinated alkyl group. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C4H7F5N2 |
|---|---|
Molecular Weight |
178.10 g/mol |
IUPAC Name |
3,3,4,4,4-pentafluorobutylhydrazine |
InChI |
InChI=1S/C4H7F5N2/c5-3(6,1-2-11-10)4(7,8)9/h11H,1-2,10H2 |
InChI Key |
NZFSAMWZJGGVHG-UHFFFAOYSA-N |
Canonical SMILES |
C(CNN)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-aminoethoxy)ethyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamidehydrochloride](/img/structure/B13583219.png)
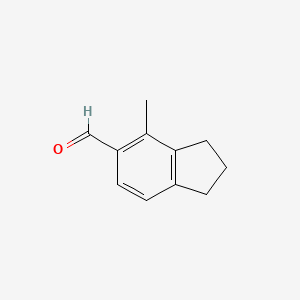
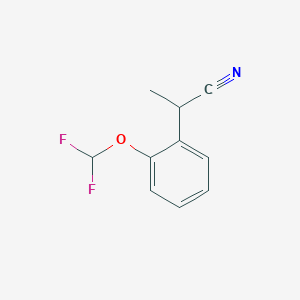

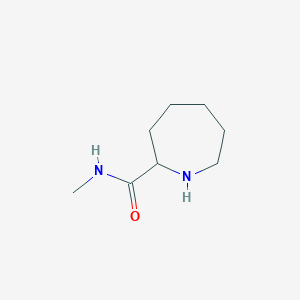
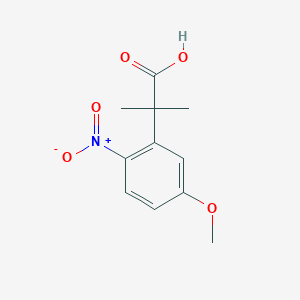
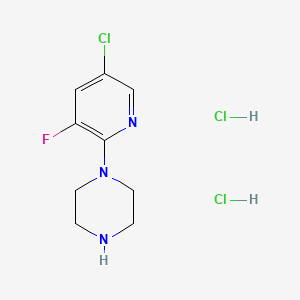



![1-[(4-Chloro-3-fluorophenyl)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13583285.png)


